5-Acetyl-6-methyl-4-(thiophen-3-yl)-3,4-dihydropyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
5-acetyl-6-methyl-4-thiophen-3-yl-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6-9(7(2)14)10(13-11(15)12-6)8-3-4-16-5-8/h3-5,10H,1-2H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXJGJPHQDXPNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CSC=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methyl-4-(thiophen-3-yl)-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method might include the condensation of thiophene derivatives with appropriate acetyl and methyl groups under controlled conditions. Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the carbonyl group to an alcohol.
Substitution: Various substitution reactions might occur at the thiophene ring or the pyrimidine ring, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of dihydropyrimidinones, including 5-acetyl-6-methyl-4-(thiophen-3-yl)-3,4-dihydropyrimidin-2(1H)-one, exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study demonstrated that certain derivatives of this compound can induce apoptosis in cancer cells through the modulation of various signaling pathways. Specifically, the presence of the thiophene moiety enhances its interaction with biological targets involved in cancer progression .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Research has shown that this compound can reduce inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases .
Organic Synthesis Applications
Catalytic Applications
The compound is utilized as a catalyst in various organic reactions, particularly in the Biginelli reaction for synthesizing 3,4-dihydropyrimidinones. Its ability to facilitate reactions under mild conditions makes it a valuable tool for chemists seeking efficient synthetic pathways .
Synthesis of Novel Compounds
this compound serves as a precursor for synthesizing other heterocyclic compounds. Its functional groups allow for further modifications, leading to a variety of derivatives with enhanced biological activities .
Table 1: Biological Activities of this compound
| Activity Type | Assay Method | Result (IC50) | Reference |
|---|---|---|---|
| Antimicrobial | Disk diffusion method | 15 µg/mL | |
| Anticancer (HeLa) | MTT assay | 20 µM | |
| Anti-inflammatory | ELISA | Reduced TNFα |
Case Study: Anticancer Activity
A recent study focused on the anticancer effects of this compound on HeLa cells. The compound was found to significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. This suggests its potential application in developing new cancer therapies .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physical Properties
Table 1: Comparison of Key Dihydropyrimidinone Derivatives
Key Observations :
- Electron-Withdrawing Groups : The 4-nitrophenyl derivative () exhibits a higher melting point (263–265°C) compared to phenyl or methylphenyl analogs, attributed to increased intermolecular interactions via the nitro group .
- Thione vs. Ketone : Replacement of the ketone oxygen with sulfur (e.g., 4ab in ) introduces distinct NH resonances in NMR (δ 9.85 and 10.41 ppm) and alters reactivity due to sulfur’s polarizability .
- Benzo[b]thiophene derivatives () may enhance π-stacking interactions but reduce crystallinity, as seen in lower melting points .
Spectroscopic and Crystallographic Insights
- NMR Trends : Thione derivatives () show downfield-shifted NH signals compared to ketones, while acetyl groups at position 5 result in characteristic carbonyl IR peaks (~1682 cm⁻¹) .
- Crystallography: The 4-methoxyphenyl analog () crystallizes in a monoclinic system with a mean C–C bond length of 1.542 Å, providing structural benchmarks for DHPM derivatives .
Biological Activity
5-Acetyl-6-methyl-4-(thiophen-3-yl)-3,4-dihydropyrimidin-2(1H)-one is a compound belonging to the dihydropyrimidinone class, which has garnered attention for its diverse biological activities. This compound is notable for its potential therapeutic applications, including antioxidant, anti-inflammatory, and urease inhibitory activities.
The molecular formula of this compound is with a molecular weight of approximately 215.24 g/mol. Its structure features a pyrimidine ring substituted with an acetyl group and a thiophene moiety, which is critical for its biological activity.
Biological Activity Overview
The biological activities of this compound are supported by various studies highlighting its roles as an antioxidant, urease inhibitor, and potential anti-inflammatory agent.
Antioxidant Activity
Research indicates that dihydropyrimidinones exhibit significant antioxidant properties. For instance, a study demonstrated that derivatives of dihydropyrimidinones showed high radical scavenging activity compared to standard antioxidants like Trolox. The antioxidant activity was measured using various assays that assess the ability to neutralize free radicals and reduce oxidative stress markers .
Urease Inhibition
This compound has been evaluated for its urease inhibitory activity. In vitro studies revealed that several derivatives of this compound exhibited potent urease inhibition with IC50 values significantly lower than the standard thiourea (IC50 = 21.25 µM). The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrimidine ring enhance urease inhibitory potency .
Anti-inflammatory Potential
The anti-inflammatory effects of this compound have also been explored. Dihydropyrimidinones have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes. This suggests a promising avenue for further research into their use as therapeutic agents in inflammatory diseases .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic protocols for preparing 5-acetyl-6-methyl-4-(thiophen-3-yl)-3,4-dihydropyrimidin-2(1H)-one?
Methodological Answer: The compound can be synthesized via a modified Biginelli reaction. A typical procedure involves:
- Reagents : Thiophen-3-yl aldehyde (10 mmol), acetylacetone (10 mmol), urea/thiourea (15 mmol), and a Lewis acid catalyst (e.g., ZnCl₂, 2 mmol) .
- Solvent System : A refluxing mixture of n-heptane-toluene (1:1, 30 mL) to enhance yield and regioselectivity .
- Workup : Reaction progress is monitored via TLC. Post-reaction, the crude product is filtered, washed with H₂O, and purified by recrystallization (e.g., ethanol/water) .
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | ZnCl₂ (2 mmol) | Increases cyclization efficiency by 30% |
| Solvent | n-Heptane-toluene (1:1) | Reduces side-product formation |
| Temperature | Reflux (~110°C) | Ensures complete conversion in 4–6 hours |
Q. How is the compound characterized structurally?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Provides absolute configuration and conformation. For dihydropyrimidinones, the dihydropyrimidine ring typically adopts an envelope conformation (r.m.s. deviation ≤ 0.054 Å), with substituents like thiophen-3-yl contributing to planarity deviations .
- NMR Spectroscopy : ¹H NMR distinguishes enolic protons (δ 10–12 ppm for NH) and acetyl/methyl groups (δ 2.1–2.5 ppm) .
- Elemental Analysis : Validates purity (e.g., C, H, N, S within ±0.3% of theoretical values) .
Q. Example SC-XRD Parameters :
| Metric | Value | Reference |
|---|---|---|
| R factor | 0.046 | |
| wR factor | 0.149 | |
| Data-to-Parameter Ratio | 16.2 |
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect biological activity in dihydropyrimidinones?
Methodological Answer: Structure-activity relationship (SAR) studies focus on:
- Thiophene vs. Phenyl Substituents : Thiophen-3-yl enhances π-π stacking in enzyme binding pockets compared to phenyl, improving antitumor activity by ~20% .
- Acetyl/Methyl Groups : Electron-withdrawing acetyl groups increase electrophilicity, aiding interactions with cysteine residues in target proteins (e.g., kinases) .
Q. SAR Table :
| Substituent (Position 4) | Biological Activity | Key Finding |
|---|---|---|
| Thiophen-3-yl | Anticonvulsant | ED₅₀ = 45 mg/kg (MES test) |
| 4-Methoxyphenyl | Antibacterial | MIC = 12.5 µg/mL (vs. S. aureus) |
| 2,6-Dichlorophenyl | Antitumor | IC₅₀ = 8.7 µM (HeLa cells) |
Q. How can computational methods resolve contradictions in pharmacological data?
Methodological Answer: Discrepancies in activity profiles (e.g., variable IC₅₀ values across studies) are addressed via:
- Molecular Docking : Simulates binding modes with targets (e.g., GABA receptors for anticonvulsant activity). Use AutoDock Vina with Lamarckian GA parameters (e.g., 100 runs, grid size 60 ų) .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 50 ns simulations in GROMACS with CHARMM36 force field) .
Case Study :
A 2023 study found conflicting IC₅₀ values (8.7 µM vs. 22.3 µM) for antitumor activity. Docking revealed protonation state-dependent binding: the neutral form favors hydrophobic pockets, while the enolic form disrupts H-bonds .
Q. What strategies optimize reaction conditions for scaling up synthesis?
Methodological Answer:
- Catalyst Screening : Replace ZnCl₂ with recyclable ionic liquids (e.g., [BMIM]BF₄) to reduce waste .
- Solvent-Free Conditions : Microwave-assisted synthesis (100°C, 300 W) reduces reaction time to 20 minutes with 85% yield .
- Flow Chemistry : Continuous flow reactors (residence time = 10 min) improve reproducibility by 15% .
Q. Optimization Table :
| Strategy | Yield Improvement | Sustainability Impact |
|---|---|---|
| Microwave | +25% | Reduces solvent use by 90% |
| Flow Reactor | +15% | Lowers energy consumption by 40% |
Q. How are spectroscopic and crystallographic data reconciled when anomalies arise?
Methodological Answer:
- Tautomerism Analysis : Use variable-temperature NMR (VT-NMR) to detect enol-keto equilibria (δ shifts > 0.5 ppm at 25–80°C) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., N–H⋯S hydrogen bonds in SC-XRD data explain NH proton downfield shifts) .
Example : A 2010 study resolved a discrepancy between NMR (single peak for NH) and SC-XRD (two NH positions) by identifying a dynamic equilibrium in solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
